molecular formula C10H23O2PS2 B14468875 O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate

O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate

Katalognummer: B14468875
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: KRJZWRMOMAVUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate is a chemical compound with the molecular formula C10H23O2PS2. It is a type of organophosphorus compound that contains both sulfur and phosphorus atoms. This compound is known for its use in various industrial applications, particularly as an additive in lubricants and oils to enhance their performance and longevity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The reaction is carried out under controlled conditions to ensure the formation of the desired dithiophosphate ester. The general reaction can be represented as follows:

P2S5+4ROH2(RO)2PS2H+H2SP_2S_5 + 4ROH \rightarrow 2(RO)_2PS_2H + H_2S P2​S5​+4ROH→2(RO)2​PS2​H+H2​S

In this reaction, R represents the alkyl groups sec-butyl and 1,3-dimethylbutyl. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate involves its interaction with metal surfaces and formation of protective films. The compound forms a thin layer on metal surfaces, which reduces friction and wear. This protective layer is formed through the adsorption of the dithiophosphate molecules onto the metal surface, followed by chemical reactions that create a durable film .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties. The sec-butyl and 1,3-dimethylbutyl groups contribute to its effectiveness as a lubricant additive, offering superior anti-wear and friction-reducing properties compared to other similar compounds .

Eigenschaften

Molekularformel

C10H23O2PS2

Molekulargewicht

270.4 g/mol

IUPAC-Name

butan-2-yloxy-(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)11-13(14,15)12-10(5)7-8(2)3/h8-10H,6-7H2,1-5H3,(H,14,15)

InChI-Schlüssel

KRJZWRMOMAVUBC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OP(=S)(OC(C)CC(C)C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.